molecular formula C6H14O12P2 B1210605 1D-myo-inositol 4,5-bisphosphate CAS No. 93060-87-8

1D-myo-inositol 4,5-bisphosphate

Numéro de catalogue: B1210605
Numéro CAS: 93060-87-8
Poids moléculaire: 340.12 g/mol
Clé InChI: MCKAJXMRULSUKI-UZAAGFTCSA-N
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Description

1D-myo-inositol 4,5-bisphosphate is a myo-inositol bisphosphate. It derives from a myo-inositol.
1D-Myo-inositol 4, 5-bisphosphate, also known as ins(4, 5)P2, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. 1D-Myo-inositol 4, 5-bisphosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa). 1D-Myo-inositol 4, 5-bisphosphate exists in all eukaryotes, ranging from yeast to humans.

Propriétés

Numéro CAS

93060-87-8

Formule moléculaire

C6H14O12P2

Poids moléculaire

340.12 g/mol

Nom IUPAC

[(1R,2S,3S,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H14O12P2/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2+,3-,4-,5+,6+/m0/s1

Clé InChI

MCKAJXMRULSUKI-UZAAGFTCSA-N

SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O

SMILES isomérique

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O

SMILES canonique

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O

Synonymes

inositol 4,5-biphosphate
inositol 4,5-bisphosphate
inositol 4,5-bisphosphate, (D)-isomer
inositol-4,5-bisphosphate
Ins(4,5)P2
myo-inositol 4,5-diphosphate

Origine du produit

United States

Analyse Des Réactions Chimiques

Dephosphorylation of Inositol 1,4,5-Trisphosphate (Ins(1,4,5)P₃)

Ins(4,5)P₂ is primarily formed via the dephosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), a key second messenger in calcium signaling. This reaction is catalyzed by inositol polyphosphate 1-phosphatase :

Ins 1 4 5 P31 phosphataseIns 4 5 P2+Phosphate\text{Ins 1 4 5 P}_3\xrightarrow{\text{1 phosphatase}}\text{Ins 4 5 P}_2+\text{Phosphate}

  • Enzyme Specificity :

    • The 1-phosphatase activity is inhibited by glucose 6-phosphate, which suppresses non-specific dephosphorylation at the 1- and 4-phosphate groups .

    • Intracellular 5-phosphatases (e.g., ITPR1/2/3) selectively hydrolyze the 5-phosphate group, producing Ins(1,4)P₂ .

Phosphorylation to Inositol Tetrakisphosphate

Ins(4,5)P₂ serves as a substrate for kinases, such as inositol phosphate multikinase (IPMK) , which phosphorylate it to higher inositol phosphates:

Ins 4 5 P2+ATPIPMKIns 1 4 5 6 P4+ADP\text{Ins 4 5 P}_2+\text{ATP}\xrightarrow{\text{IPMK}}\text{Ins 1 4 5 6 P}_4+\text{ADP}

  • Key Findings :

    • This reaction is ATP-dependent and occurs in yeast (Saccharomyces cerevisiae) .

    • Ins(1,4,5,6)P₄ is further phosphorylated to Ins(1,3,4,5,6)P₅, indicating sequential kinase activity .

Dephosphorylation to Inositol Monophosphates

Ins(4,5)P₂ undergoes further hydrolysis by non-specific phosphatases , yielding monophosphates:

Ins 4 5 P2PhosphataseIns 4 P or Ins 5 P+Phosphate\text{Ins 4 5 P}_2\xrightarrow{\text{Phosphatase}}\text{Ins 4 P or Ins 5 P}+\text{Phosphate}

  • Mechanistic Insights :

    • The reaction involves Mg²⁺ ions for nucleophilic water activation and proton transfer steps .

    • Lithium inhibits Mg²⁺ binding, blocking phosphate elimination .

Enzymatic Regulation and Substrate Specificity

EnzymeSubstrateProductKey CharacteristicsSource
Inositol 1-phosphataseIns(1,4,5)P₃Ins(4,5)P₂Inhibited by glucose 6-phosphate; extracellular localization
IPMKIns(4,5)P₂Ins(1,4,5,6)P₄ATP-dependent; present in yeast
5-phosphatase (ITPR1/2/3)Ins(1,4,5)P₃Ins(1,4)P₂Intracellular; inhibited by 2,3-bisphosphoglycerate

Role in Calcium Signaling

Ins(4,5)P₂ indirectly modulates calcium dynamics by serving as a precursor for Ins(1,4,5)P₃, which activates ITPR-gated calcium channels . These channels release calcium from the endoplasmic reticulum, regulating apoptosis and cellular secretion .

Synthetic and Metabolic Relevance

  • Synthetic Analogues : Modifications to the inositol ring (e.g., d-chiro-inositol derivatives) enhance agonist potency for Ins(1,4,5)P₃ receptors .

  • Metabolic Flux : Ins(4,5)P₂ is a node in yeast metabolism, linking phospholipid signaling to energy-dependent phosphorylation cascades .

Structural and Mechanistic Data

  • Crystal Structures : Ins(4,5)P₂ binds to enzymes like IPMK with a dissociation constant (KdK_d) in the micromolar range, as inferred from homologous systems .

  • Kinetic Parameters :

    • The KmK_m for Ins(4,5)P₂ phosphorylation by IPMK is ~10 μM in yeast .

    • Non-specific phosphatases exhibit VmaxV_{max} values 3–5× higher than specific 5-phosphatases .

Méthodes De Préparation

Protection Strategies for myo-Inositol Hydroxyl Groups

The synthesis of Ins(4,5)P₂ begins with selective protection of hydroxyl groups on the myo-inositol ring to direct phosphorylation at the 4- and 5-positions. A widely adopted approach involves the use of 1,2:4,5-di-O-isopropylidene-myo-inositol as a key intermediate. This diketal derivative locks the inositol ring into a rigid chair conformation, enabling precise functionalization at the 3- and 6-positions while leaving the 4- and 5-hydroxyls exposed for phosphorylation.

The synthesis of 1,2:4,5-di-O-isopropylidene-myo-inositol is achieved via acid-catalyzed ketalization of myo-inositol with acetone, yielding the diketal product in 65–70% yield after recrystallization. This intermediate’s rigidity prevents undesired side reactions during subsequent phosphorylation steps.

Table 1: Common Protecting Groups for myo-Inositol Derivatives

Protecting GroupPosition ProtectedKey Advantages
Isopropylidene1,2 and 4,5Conformational control, stability under basic conditions
Benzyl (Bn)3 or 6Orthogonal deprotection via hydrogenolysis
para-Methoxybenzyl (PMB)3 or 6Acid-labile, compatible with phosphorylation

Phosphorylation Techniques

Phosphorylation at the 4- and 5-positions is typically performed using phosphoramidite or H-phosphonate chemistry. A study demonstrated that treating 1,2:4,5-di-O-isopropylidene-myo-inositol with dibenzyl N,N-diethylphosphoramidite in the presence of tetrazole as an activator resulted in simultaneous phosphorylation at the 4- and 5-positions, yielding the bis-phosphorylated intermediate in 85% yield. Subsequent hydrogenolysis removed the benzyl protecting groups, generating the free bisphosphate.

An alternative method employs H-phosphonate intermediates , where the 4- and 5-hydroxyls are reacted with bis(pivaloyloxy)phosphoryl chloride. This approach achieved a 78% yield of the bis-phosphorylated product after oxidation with iodine/water.

Table 2: Comparison of Phosphorylation Methods

MethodReagentActivator/ConditionsYield
PhosphoramiditeDibenzyl N,N-diethylphosphoramiditeTetrazole, CH₂Cl₂85%
H-PhosphonateBis(pivaloyloxy)phosphoryl chloridePyridine, CH₂Cl₂78%

Deprotection and Final Product Isolation

Final deprotection involves sequential removal of isopropylidene and benzyl groups. Hydrogenolysis using Pd/C under H₂ atmosphere cleaves benzyl groups, while acidic hydrolysis (e.g., 80% acetic acid) removes the isopropylidene ketals. The crude product is purified via ion-exchange chromatography or reverse-phase HPLC to isolate Ins(4,5)P₂ with >95% purity.

Biosynthetic Pathways

Enzymatic Synthesis in Saccharomyces cerevisiae

This compound is a natural metabolite in Saccharomyces cerevisiae, produced via the action of inositol polyphosphate kinases on lower inositol phosphates. For instance, Ins(4)P is phosphorylated at the 5-position by IPK2 (inositol polyphosphate multikinase), generating Ins(4,5)P₂. This enzymatic route offers high regioselectivity but requires specialized bioreactors for large-scale production.

Table 3: Key Enzymes in Ins(4,5)P₂ Biosynthesis

EnzymeSubstrateProductCofactor
IPK2 (Ipk2p)Ins(4)PIns(4,5)P₂ATP
ITPK1Ins(1,4,5)P₃Ins(1,3,4,5)P₄ATP

Challenges and Innovations in Synthesis

Regioselectivity and Byproduct Formation

A major challenge in chemical synthesis is avoiding phosphorylation at the 1-, 2-, or 3-positions. The use of stannylene acetals has been explored to enhance selectivity. For example, treatment of myo-inositol derivatives with dibutyltin oxide forms cyclic stannylene intermediates, which preferentially react with electrophiles at the 4- and 5-positions due to steric and electronic factors.

Scalability of Phosphoramidite Routes

While phosphoramidite chemistry offers high yields, scalability is limited by the cost of tetrazole and sensitivity to moisture. Recent advances employ flow chemistry systems to improve reagent mixing and reduce side reactions, achieving a 20% increase in batch consistency .

Q & A

Q. What enzymatic pathways regulate the metabolism of 1D-myo-inositol 4,5-bisphosphate (PIP2) in cellular signaling?

PIP2 is hydrolyzed by phospholipase C (PLC) enzymes, such as PLCγ2 (encoded by PLCG2), into secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This reaction requires calcium as a cofactor and is critical for transmitting signals from growth factor and immune receptors . To study this pathway:

  • Use calcium chelators (e.g., EGTA) to inhibit PLC activity.
  • Quantify IP3/DAG production via radiolabeled PIP2 (e.g., ³H-labeled PIP2) or ELISA-based assays .

Q. How is PIP2 synthesized and modified in cellular membranes?

PIP2 is generated by phosphorylation of phosphatidylinositol 4-phosphate (PI4P) via phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks). Key experimental approaches include:

  • Metabolic labeling : Use ³²P-orthophosphate to trace PIP2 turnover in intact cells .
  • Lipid extraction and TLC : Separate PIP2 from other phosphoinositides using thin-layer chromatography .

Q. What are the standard methods to quantify PIP2 levels in cellular systems?

  • Radiolabeling : Incubate cells with ³H-myo-inositol to label PIP2, followed by extraction and HPLC analysis .
  • Fluorescent probes : Use PH domain-GFP fusion proteins (e.g., PLCδ-PH-GFP) to visualize PIP2 localization via fluorescence microscopy .

Advanced Research Questions

Q. How do genetic variants in PLCG2 affect PIP2 signaling in microglial function and neurodegenerative diseases?

Gain-of-function PLCG2 mutations (e.g., P522R) enhance PIP2 hydrolysis, leading to elevated IP3/DAG and dysregulated calcium signaling. This alters microglial inflammatory responses and is implicated in Alzheimer’s disease . Methodological insights:

  • Use CRISPR-edited microglial cell lines to model PLCG2 mutations.
  • Perform single-cell RNA-seq to map co-expression networks linking PLCγ2 to immune pathways .

Q. How can researchers investigate the role of PIP2 in membrane trafficking and cytoskeletal dynamics?

PIP2 regulates Arf6-dependent endosomal recycling and actin remodeling. Key approaches include:

  • Live-cell imaging : Co-express Arf6-GTP mutants (e.g., Q67L) with PH-GFP to track PIP2-enriched membrane protrusions .
  • Lipid overlay assays : Test PIP2 binding to focal adhesion kinase (FAK) using recombinant proteins and surface plasmon resonance .

Q. What experimental strategies resolve contradictions in PIP2-dependent signaling data across cell types?

Discrepancies arise from cell-specific PLC isoforms or lipid compartmentalization. Mitigate this by:

  • Isoform-specific inhibitors : Use U73122 (PLC inhibitor) versus isoform-selective siRNA .
  • Subcellular fractionation : Isolate membrane microdomains (e.g., lipid rafts) to analyze PIP2 spatial distribution .

Q. How can synthetic chemistry advance PIP2 research?

Chemoenzymatic and regioselective phosphorylation methods enable PIP2 analog synthesis. Notable strategies:

  • Regioselective phosphorylation : Use cyclohexylidene-protected myo-inositol derivatives to synthesize enantiomerically pure PIP2 .
  • Fluorogenic substrates : Develop micellar probes (e.g., BODIPY-labeled PIP2) for real-time PLC activity assays .

Methodological Innovations

Q. What novel tools are available to study PIP2-protein interactions in vitro?

Tool Application Reference
PH-GFP fusion proteinsVisualize PIP2 localization in live cells
Tritiated PIP2 (³H)Quantify PLC activity in radiometric assays
PIP2-coated liposomesStudy lipid-protein binding via FRET/fluorescence

Q. How can researchers model PIP2 dysregulation in disease contexts?

  • Transgenic mouse models : Use PLCG2-mutant mice to study PIP2 signaling in immune disorders .
  • Pharmacological perturbation : Apply PIP5K inhibitors (e.g., ISA-2011B) to block PIP2 synthesis in cancer cells .

Data Analysis and Interpretation

Q. How should researchers analyze PIP2 turnover kinetics in dynamic cellular systems?

  • Compartmental modeling : Use software like COPASI to simulate PIP2 hydrolysis and IP3/DAG dynamics .
  • Mass spectrometry : Perform lipidomics to quantify PIP2 species and correlate with phosphoproteomic datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1D-myo-inositol 4,5-bisphosphate
Reactant of Route 2
1D-myo-inositol 4,5-bisphosphate

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